10-Fold Superior Potency in Blocking Endogenous Target Gene Transcription Compared to GSK0660
ST247 demonstrates a significant, quantifiable advantage over its structural parent, GSK0660, in suppressing the transcription of endogenous PPARβ/δ target genes. In a direct functional assay, ST247 exhibited a 10-fold higher potency, with an IC50 of 19 nM compared to GSK0660's IC50 of 210 nM . This improvement is a direct result of targeted structural modifications and translates to a more efficient blockade of PPARβ/δ-mediated transcriptional activity at lower compound concentrations [1].
| Evidence Dimension | Potency in blocking transcription of endogenous PPARβ/δ target genes |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | GSK0660 (first-generation PPARβ/δ ligand), IC50 = 210 nM |
| Quantified Difference | 10-fold increase in potency (lower IC50) |
| Conditions | Cell-based functional assay measuring endogenous target gene transcription |
Why This Matters
This 10-fold potency gain is a critical factor for procurement, as it allows researchers to use significantly less compound to achieve the same or greater biological effect, minimizing potential off-target activities and reducing cost per experiment.
- [1] Naruhn S, et al. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties. Mol Pharmacol. 2011 Nov;80(5):828-38. View Source
